molecular formula C14H27NO4 B6334141 Boc-L-Me2Aoc-OH CAS No. 1070433-21-4

Boc-L-Me2Aoc-OH

Cat. No.: B6334141
CAS No.: 1070433-21-4
M. Wt: 273.37 g/mol
InChI Key: KRBBDQKDNCPZPM-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-L-Me2Aoc-OH is a modified amino acid derivative used in peptide synthesis and drug delivery systems. The compound features a tert-butoxycarbonyl (Boc) protecting group and a dimethylated amino acid side chain (Me2Aoc). Its structural uniqueness lies in the branched methyl groups on the amino acid backbone, which enhance steric hindrance and influence solubility and conformational stability . The compound is particularly valuable in click chemistry applications and the development of lipidated peptides for targeted therapeutics .

Key properties include:

  • Molecular Formula: Not explicitly provided, but structural analogs suggest a formula consistent with Boc-protected branched-chain amino acids.
  • CAS Number: Listed as "21,41-di-t-butyl 1-(2,5-dioxopyrrolidin-1-yl)" in one source, though standardization may vary .
  • Applications: Drug delivery systems, peptide conjugation, and stabilizing peptide structures in hydrophobic environments .

Properties

IUPAC Name

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]octanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO4/c1-6-7-8-9-10-11(12(16)17)15(5)13(18)19-14(2,3)4/h11H,6-10H2,1-5H3,(H,16,17)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBBDQKDNCPZPM-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Boc-L-Me2Aoc-OH typically involves the protection of the amino group using the tert-butyloxycarbonyl (Boc) group. This is achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction conditions are mild, often carried out at room temperature, and can be performed in various solvents such as methanol or under solvent-free conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient and sustainable methods, such as catalytic deep eutectic solvents, has been explored to make the process more environmentally friendly . These methods allow for high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Boc-L-Me2Aoc-OH undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The Boc group can be substituted under acidic conditions to yield the deprotected amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Trifluoroacetic acid is commonly used for the deprotection of the Boc group.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then undergo further reactions to form various derivatives .

Scientific Research Applications

Boc-L-Me2Aoc-OH has a wide range of applications in scientific research, including:

    Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

    Biology: The compound is used in the study of protein structure and function.

    Medicine: this compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide drugs and enzyme inhibitors.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Boc-L-Me2Aoc-OH primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective modifications of other functional groups. The deprotection of the Boc group is typically achieved using strong acids such as trifluoroacetic acid, which protonates the carbonyl oxygen, leading to the cleavage of the Boc group and formation of the free amine .

Comparison with Similar Compounds

Structural and Functional Analogues

Boc-Leu-OH (Boc-L-Leucine)
  • Molecular Formula: C₁₁H₂₁NO₄
  • Molecular Weight : 231.29 g/mol .
  • Physical Properties : White crystalline powder, soluble in acetic acid, purity ≥99% .
  • Key Differences :
    • Lacks methyl branching on the α-carbon, reducing steric hindrance compared to Boc-L-Me2Aoc-OH.
    • Primarily used in standard peptide synthesis as a hydrophobic residue .
Boc-Met-OH (Boc-L-Methionine)
  • Molecular Formula: C₁₀H₁₉NO₄S
  • Molecular Weight : 249.33 g/mol .
  • Physical Properties : Purity ≥98%, contains a sulfur-containing side chain (methylthio group) .
  • Key Differences :
    • The thioether side chain offers nucleophilic reactivity, unlike the inert methyl groups in this compound.
    • Susceptible to oxidation, forming methionine sulfoxide, which limits stability in oxidative environments .
Boc-HomoArg(NO₂)-OH (Boc-N'-Nitro-L-Homoarginine)
  • Molecular Formula : C₁₂H₂₃N₅O₆
  • Molecular Weight : 333.34 g/mol .
  • Physical Properties : Soluble in DMSO, purity >98%, requires storage at -20°C .
  • Key Differences: Contains a nitro-modified guanidino group, enabling unique hydrogen-bonding interactions. Used in synthesizing peptides with enhanced binding affinity, contrasting with this compound’s role in steric stabilization .

Physicochemical Properties

Property This compound Boc-Leu-OH Boc-Met-OH Boc-HomoArg(NO₂)-OH
Molecular Weight Not explicitly given 231.29 g/mol 249.33 g/mol 333.34 g/mol
Solubility Likely DMSO-soluble Soluble in acetic acid Soluble in polar solvents Soluble in DMSO
Steric Features Branched Me₂ group Linear isobutyl chain Linear methylthio chain Linear nitro-guanidine
Primary Use Drug delivery Hydrophobic peptides Oxidation-sensitive apps High-affinity binding

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.